N,N-Diethylpicolinamide
Description
Properties
IUPAC Name |
N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYAWQPQKVMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethylpicolinamide and Its Analogues
Direct Amidation and Related Condensation Reactions
The formation of the amide bond in N,N-diethylpicolinamide is a cornerstone of its synthesis. This can be achieved through several direct and indirect condensation strategies, each with its own set of advantages and limitations.
Synthesis via Picolinoyl Chloride Intermediates
A traditional and widely employed method for the synthesis of this compound involves the use of a picolinoyl chloride intermediate. This two-step process begins with the conversion of picolinic acid to its more reactive acid chloride derivative. This activation is typically achieved by treating picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The resulting picolinoyl chloride is then reacted with diethylamine (B46881) to furnish this compound.
The reaction of picolinic acid with thionyl chloride is often carried out in an inert solvent, such as toluene, and may be facilitated by a catalytic amount of N,N-dimethylformamide (DMF). The subsequent amidation is typically performed by adding diethylamine to the solution of the in situ generated or isolated picolinoyl chloride. An excess of diethylamine or the addition of another base is often necessary to neutralize the hydrochloric acid byproduct.
Table 1: Synthesis of this compound via Picolinoyl Chloride
| Step | Reactants | Reagents | Key Conditions | Product |
| 1 | Picolinic Acid | Thionyl Chloride, cat. DMF | Reflux in Toluene | Picolinoyl Chloride |
| 2 | Picolinoyl Chloride | Diethylamine | Inert solvent, Base | This compound |
This method is robust and generally provides good yields of the desired product. However, the use of thionyl chloride requires careful handling due to its corrosive and toxic nature.
Gold Nanoparticle-Catalyzed Aminolysis Routes to this compound
In recent years, the development of green and sustainable synthetic methods has led to the exploration of catalytic routes for amide bond formation. Gold nanoparticles (AuNPs) have emerged as effective catalysts for the aminolysis of esters to produce amides. While specific studies detailing the synthesis of this compound using this method are not extensively documented, the general principle involves the reaction of a picolinic acid ester (e.g., methyl picolinate) with diethylamine in the presence of a supported gold nanoparticle catalyst.
These reactions are often performed under milder conditions compared to traditional methods and can exhibit high selectivity. The catalytic cycle is believed to involve the activation of the ester by the gold nanoparticles, facilitating the nucleophilic attack of the amine. This approach avoids the use of stoichiometric activating agents and can lead to a more environmentally benign process. Further research is needed to optimize this method for the specific synthesis of this compound and to establish its industrial viability.
Single-Pot Preparation from Carboxylic Acids and Disubstituted Carbamoyl (B1232498) Chlorides
A patented process describes a general method for the preparation of N,N-disubstituted carboxamides by reacting a carboxylic acid with an N,N-disubstituted carbamoyl chloride in the presence of an organic base like triethylamine (B128534) or tributylamine. google.com This reaction proceeds at room temperature and can provide high yields of the corresponding amide. google.com For the synthesis of this compound, picolinic acid would be reacted with N,N-diethylcarbamoyl chloride in the presence of a tertiary amine base. google.com The reaction is typically rapid, and the product can be isolated after a simple workup. google.com
Table 2: One-Pot Synthesis of N,N-Diethylbenzamide from Benzoic Acid and N,N-Diethylcarbamoyl Chloride google.com
| Carboxylic Acid | Carbamoyl Chloride | Base | Reaction Time | Temperature | Product | Yield |
| Benzoic Acid | N,N-Diethylcarbamoyl Chloride | Tributylamine | 20 min | Room Temp. | N,N-Diethylbenzamide | 98% |
| 3-Methylbenzoic Acid | N,N-Diethylcarbamoyl Chloride | Triethylamine | 20 min | Room Temp. | N,N-Diethyl-m-toluamide | 97.5% |
This methodology offers a convenient and efficient alternative to the picolinoyl chloride route, avoiding the use of harsh chlorinating agents.
Directed Functionalization and Derivatization Strategies of this compound
Beyond its synthesis, the strategic functionalization of the this compound scaffold is of great interest for creating a diverse range of derivatives. Regioselective C-H functionalization approaches have proven to be powerful tools in this regard.
Regioselective C-H Functionalization Approaches
The pyridine (B92270) ring of this compound is susceptible to functionalization at various positions. Directed C-H activation strategies allow for precise control over the site of modification, enabling the synthesis of complex molecules that would be difficult to access through other means.
Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG. nih.govresearchgate.net The N,N-diethylcarboxamide group in this compound is an effective DMG, capable of directing the lithiation of the pyridine ring at the C-3 position. nih.govresearchgate.net
This process typically involves treating this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an anhydrous ethereal solvent at low temperatures (e.g., -78 °C). The lithium base coordinates to the carbonyl oxygen of the amide, facilitating the deprotonation of the adjacent C-3 proton to form a 3-lithiated intermediate.
This highly reactive organolithium species can then be trapped by a wide variety of electrophiles to introduce a diverse range of functional groups at the C-3 position of the pyridine ring. The choice of electrophile determines the nature of the substituent introduced.
Table 3: Electrophiles for Trapping of ortho-Lithiated Species uwindsor.ca
| Electrophile | Functional Group Introduced |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| Iodine (I₂) | Iodo |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Trimethyltin (B158744) chloride (Me₃SnCl) | Trimethylstannyl |
This regioselective functionalization strategy opens up a vast chemical space for the synthesis of novel this compound analogues with tailored properties.
Transition Metal-Catalyzed C-H Borylation with this compound Directing Groups
The picolinamide (B142947) functional group, including the N,N-diethyl variant, serves as an effective directing group for the ortho-C–H borylation of arenes. This transformation is typically catalyzed by iridium complexes, which enable the direct installation of a versatile boronate ester group onto the aromatic ring, ortho to the directing amide.
The reaction generally employs an iridium precursor, such as [Ir(OMe)(cod)]₂, in combination with a bidentate ligand, often a substituted bipyridine (bpy). The boron source is most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The picolinamide group coordinates to the iridium center through both the pyridine nitrogen and the amide oxygen, forming a stable five-membered metallacycle. This geometric arrangement positions the catalyst in close proximity to the ortho-C–H bond of the aryl ring, facilitating its selective activation and subsequent borylation.
Research has shown that various N,N-disubstituted benzamides undergo efficient ortho-borylation under these conditions. While specific data for this compound as the substrate is part of a broader class, the principles and outcomes are well-established for analogous structures. For instance, iridium-catalyzed borylation of N,N-dialkylbenzamides proceeds with high regioselectivity for the ortho position. The choice of ligand can be crucial; for example, using a 5-trifluoromethylated bipyridine ligand with the iridium catalyst has been shown to dramatically favor ortho-borylation of aromatic amides. nih.gov
The general reaction mechanism involves the formation of an active Ir(III) tris(boryl) complex. This complex then coordinates with the picolinamide substrate, followed by the cleavage of the ortho-C–H bond in a concerted metalation-deprotonation step. Reductive elimination from the resulting iridium-aryl intermediate yields the ortho-borylated product and regenerates a catalytically active iridium species.
The table below summarizes representative results for the iridium-catalyzed ortho-borylation of N,N-disubstituted benzamides, which are analogous to the reactivity expected for aryl substrates bearing an this compound directing group.
Table 1: Iridium-Catalyzed Ortho-Borylation of Representative Aromatic Amides This table is representative of the reaction type, based on data for analogous N,N-disubstituted benzamides.
| Substrate (Amide) | Catalyst System | Boron Source | Solvent | Yield (%) | Selectivity (ortho:meta:para) |
|---|---|---|---|---|---|
| N,N-Dimethylbenzamide | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | THF | 95 | >99:1:0 |
| N,N-Diethylbenzamide | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Cyclohexane | 91 | >99:1:0 |
| N-tert-Butylbenzamide | [IrCp*Cl₂]₂ / AgNTf₂ | B₂pin₂ | [BMIM]PF₆ | 85 | >99:1 (mono-ortho) |
| N-Methylbenzamide | [Ir(COD)OMe]₂ / BAIPy | B₂pin₂ | THF | 92 | 98:2:0 |
Abbreviations: cod = 1,5-cyclooctadiene; dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron; THF = tetrahydrofuran; Cp = pentamethylcyclopentadienyl; AgNTf₂ = silver bis(trifluoromethanesulfonyl)imide; [BMIM]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate; BAIPy = bipyridine-based ligand with an indole (B1671886) amide functional group.*
Palladium-Catalyzed C-H Arylation Directed by this compound
The this compound moiety is also a highly effective directing group for palladium-catalyzed C-H arylation reactions. This method allows for the formation of biaryl structures by coupling an arene bearing the picolinamide group with an aryl halide, typically an aryl iodide. The reaction is generally catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) and often requires an additive, such as a silver salt or a carboxylic acid, to facilitate the C-H activation step.
The mechanism involves the coordination of the picolinamide to the palladium center, forming a cyclometalated intermediate, or palladacycle. This intermediate then undergoes oxidative addition with the aryl iodide. Subsequent reductive elimination from the resulting Pd(IV) species affords the arylated product and regenerates a Pd(II) catalyst. The picolinamide directing group is essential for both the regioselectivity and the efficiency of the reaction.
This methodology has been applied to a range of substrates, including those where the picolinamide is attached to an sp³ carbon, directing arylation at the γ-C(sp²)–H position of allylamines or the ortho-C(sp²)–H bond of benzylamines. researchgate.netnih.gov This leads to the synthesis of valuable molecular scaffolds like cinnamylamines and phenanthridines. researchgate.netnih.gov The reaction tolerates a variety of functional groups on the aryl iodide coupling partner. researchgate.net
Table 2: Palladium-Catalyzed C-H Arylation of Picolinamide Derivatives with Aryl Iodides
| Picolinamide Substrate | Aryl Iodide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Benzylpicolinamide | 4-Iodotoluene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | Toluene | 85 |
| N-Benzylpicolinamide | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | Toluene | 91 |
| N-Allylpicolinamide | Iodobenzene | Pd(OAc)₂ (10 mol%), AgOAc (2 equiv) | AcOH | 78 (Z-selective) |
| N-Allylpicolinamide | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10 mol%), AgOAc (2 equiv) | AcOH | 71 (Z-selective) |
Abbreviations: Pd(OAc)₂ = Palladium(II) acetate; Ag₂CO₃ = Silver carbonate; AgOAc = Silver acetate; AcOH = Acetic acid.
Oxidative Annulation Reactions Involving Picolinamides
Picolinamides, including this compound, are excellent substrates for transition metal-catalyzed oxidative annulation reactions. These reactions construct complex polycyclic systems from simple precursors through a sequence of C-H activation and C-C bond formation steps. Rhodium catalysts are particularly effective for these transformations.
In a notable example, rhodium-catalyzed oxidative annulation of picolinamide derivatives with 1,3-diynes leads to the rapid assembly of extended π-systems. rsc.org This process involves a double C-H bond activation on the arene ring directed by the picolinamide, followed by the iterative annulation of two diyne molecules. rsc.org This domino reaction forms multiple new C-C bonds and several fused rings in a single operation. The presence of a copper(II) salt as a co-catalyst can be crucial for the reaction's efficiency and regioselectivity. rsc.org
Similar annulations can be achieved with simpler internal alkynes, such as diphenylacetylene. The reaction typically proceeds via ortho-C-H vinylation followed by an intramolecular cyclization/annulation cascade to form substituted isoquinolinone or related heterocyclic structures. The picolinamide directing group is often cleaved or remains as part of the final product.
Preparation of Substituted this compound Analogues (e.g., Halogenated Derivatives)
The synthesis of substituted this compound analogues, such as those bearing halogen atoms on the pyridine ring, is typically achieved through a two-step sequence: synthesis of the corresponding substituted picolinic acid, followed by amidation.
Step 1: Synthesis of Halogenated Picolinic Acids Direct halogenation of picolinic acid can be challenging due to issues with regioselectivity and harsh reaction conditions. A more controlled and modern approach is the transition-metal-free decarboxylative halogenation of substituted picolinic acids. For instance, various 2-picolinic acids can be converted to 2-halogen-substituted pyridines. rsc.org However, to prepare a halogenated picolinic acid, one would typically start with an already halogenated pyridine precursor, such as a halopicoline, and oxidize the methyl group to a carboxylic acid. For example, 4-chloropicoline can be oxidized using potassium permanganate (B83412) (KMnO₄) to yield 4-chloropicolinic acid.
Another method involves the decarboxylative halogenation of quinoline-2-carboxylic acids with dihalomethanes, which can provide 2-halo-substituted pyridines in good yields under transition-metal-free conditions. rsc.org
Step 2: Amidation of Substituted Picolinic Acids Once the desired substituted picolinic acid is obtained, it can be converted to the corresponding this compound via a standard amidation reaction. This typically involves activating the carboxylic acid, followed by reaction with diethylamine. Common methods for carboxylic acid activation include:
Conversion to an Acid Chloride: The picolinic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the picolinoyl chloride. This highly reactive intermediate is then treated with diethylamine, often in the presence of a non-nucleophilic base like triethylamine (Et₃N), to afford the final amide. nih.gov
Peptide Coupling Reagents: A wide variety of coupling reagents can be used to directly form the amide bond from the carboxylic acid and diethylamine, avoiding the need to isolate the acid chloride. Examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole). Another efficient coupling agent is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which can provide nearly quantitative yields at room temperature. researchgate.net A boron-based reagent, B(OCH₂CF₃)₃, has also been shown to be effective for the amidation of picolinic acid. nih.govacs.org
This two-step approach provides a versatile route to a wide array of substituted this compound analogues for further use in coordination chemistry or as directing groups in more complex C-H functionalization studies.
Coordination Chemistry of N,n Diethylpicolinamide Ligands
Ligand Binding Properties and Chelation Behavior of N,N-Diethylpicolinamide
The coordination behavior of this compound is primarily dictated by the presence of two key donor atoms and the flexibility of its diethylamide group. This structure allows for effective chelation, forming a stable ring structure with the metal ion. libretexts.org The stability of these chelate complexes is a significant aspect of their chemistry, often exhibiting the "chelate effect," where the multidentate ligand forms a more stable complex than multiple monodentate ligands of similar chemical nature. libretexts.org
Donor Atom Characteristics and Identified Coordination Modes (e.g., N,O-Bidentate)
This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. This N,O-bidentate coordination is the most common binding mode, creating a stable five-membered chelate ring. The nitrogen atom is a strong σ-donor, while the amide oxygen also contributes significantly to the coordination. mdpi.com The coordination environment can be influenced by the nature of the metal ion and the presence of other ligands. mdpi.com The variability in coordination modes is a key feature of N-donor ligands like this compound. mdpi.com
Thermodynamic Stability and Kinetic Lability of this compound Metal Complexes
The thermodynamic stability of metal complexes refers to the extent to which the complex will form under equilibrium conditions, while kinetic lability describes the rate at which the ligands in the complex are exchanged. libretexts.org
Kinetic Lability: The kinetic lability of a complex determines how quickly it can undergo ligand substitution reactions. libretexts.org This property is crucial for applications where the complex needs to react with a target molecule. The lability is influenced by the electronic configuration of the metal ion and the geometry of the complex. libretexts.orglibretexts.org For example, complexes with d-electron configurations that lead to high crystal field stabilization energy are often kinetically inert, while those with low stabilization energy tend to be labile. libretexts.org The lability of this compound complexes will therefore depend on the specific metal ion involved. libretexts.org
Metal Complexation Studies with this compound
The versatile binding properties of this compound have led to its use in complexation studies with a wide array of metal ions.
Coordination with Transition Metal Ions (e.g., Rhenium, Manganese, Iridium, Platinum Group Metals)
This compound and similar N,O-bidentate ligands form stable complexes with various transition metals.
Rhenium: Rhenium complexes with N,O-donor ligands have been synthesized and characterized. For example, tricarbonyl rhenium(I) complexes with 8-hydroxyquinoline (B1678124) derivatives, which are also N,O-bidentate ligands, have been studied for their structural and chemical properties. rsc.org Rhenium(V) complexes with tridentate P,N,S and S,N,S ligands have also been investigated, highlighting the versatility of rhenium in forming complexes with different donor sets. nih.govresearchgate.net
Manganese: Manganese can form complexes with a variety of nitrogen- and oxygen-containing ligands. The coordination geometry around the Mn(II) ion is often a distorted octahedron. researchgate.net Studies on manganese complexes with other N-donor ligands have shown that the metal can exist in various oxidation states (II, III, IV), often with preservation of the coordination sphere. nih.gov The thermodynamic stability of Mn(II) complexes is influenced by the coordination number and the nature of the donor groups. nih.gov
Iridium: Iridium complexes with bidentate ligands containing N-donor atoms are known to be effective catalysts in various reactions. nih.gov For instance, iridium(III) Cp* complexes have been utilized in hydroamination reactions. anu.edu.au The electronic properties of the ligands can significantly influence the catalytic activity of the iridium center. nih.gov
Platinum Group Metals: While specific studies on this compound with all platinum group metals are not extensively detailed in the provided context, the general principles of coordination chemistry suggest that stable complexes would be formed. The stereochemistry of complexes with group 10 and 11 metals often shows a preference for synclinal conformers. nih.gov
Complexation Behavior with Lanthanide and Actinide (f-Element) Ions
The complexation of this compound with f-block elements is of interest for applications such as separation and extraction.
Lanthanides: Lanthanide ions are known to coordinate with N-donor ligands. Studies with ligands like tris(2-pyridylmethyl)amine (B178826) (tpa) have shown the formation of both mono- and bis-ligand complexes with lanthanides. nih.gov The presence of water can lead to the formation of hydroxo-bridged dimeric complexes. nih.gov The coordination number of lanthanide ions is typically high, and they readily form complexes with multidentate ligands.
Actinides: The interaction of amide-containing ligands with actinides has been a subject of research, particularly in the context of nuclear fuel reprocessing. While direct studies on this compound with actinides are not detailed here, the principles of f-element coordination chemistry suggest that it would form stable complexes, likely with the N,O-bidentate chelation mode being dominant. The oxophilic nature of actinides would favor coordination with the amide oxygen.
Spectroscopic and Potentiometric Evaluation of Complex Formation Equilibria
The formation of metal complexes with this compound in solution is a dynamic equilibrium that can be quantitatively and qualitatively assessed using a combination of spectroscopic and potentiometric methods. These techniques provide crucial information on the stoichiometry, stability, and structure of the complexes formed.
Potentiometric Titration
For a general metal-ligand system, the formation of complexes can be described by the following equilibria: M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... M + nL ⇌ MLₙ (βₙ)
The analysis of potentiometric data, often performed with specialized computer programs, allows for the determination of these equilibrium constants. researchgate.net While specific stability constants for this compound are not widely documented in publicly available literature, data for structurally related picolinamide (B142947) and aminopolycarboxylate ligands illustrate the typical range of values obtained through this method. The stability of these complexes is influenced by factors such as the nature of the metal ion, the ionic strength of the medium, and temperature. nih.govmdpi.com
Table 1: Representative Stability Constants (log K) for Related Ligand-Metal Complexes Determined by Potentiometry This table presents data for analogous ligand systems to illustrate typical values, as specific data for this compound is not readily available.
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions |
|---|---|---|---|---|
| Ni(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.96 | 6.84 | 70% dioxane-water, 0.1 M ionic strength numberanalytics.com |
| Co(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.21 | 6.02 | 70% dioxane-water, 0.1 M ionic strength numberanalytics.com |
| Cu(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 6.88 | 5.86 | 70% dioxane-water, 0.1 M ionic strength numberanalytics.com |
| Gd(III) | CHXOCTAPA⁴⁻ | 19.92 | - | 0.15 M NaCl nih.gov |
Spectroscopic Methods
Spectroscopic techniques offer complementary information by probing the electronic and structural environment of the metal ion and ligand upon complexation.
UV-Vis Spectrophotometry: Changes in the electronic absorption spectrum of a ligand upon the addition of a metal ion are indicative of complex formation. researchgate.net Spectrophotometric titrations, where the absorbance at a specific wavelength is monitored as the metal-to-ligand ratio is varied, can be used to determine the stoichiometry and stability constants of the complexes. researchgate.netnih.gov The appearance of new absorption bands or shifts (hypsochromic or bathochromic) in existing bands can be related to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, confirming coordination. researchgate.net
Luminescence Spectroscopy: For complexes involving luminescent metal ions, such as lanthanides (e.g., Eu³⁺, Tb³⁺), fluorescence or phosphorescence spectroscopy is a powerful tool. nih.gov Changes in the emission spectrum, quantum yield, and luminescence lifetime of the lanthanide ion upon complexation can provide information about the coordination environment, including the number of coordinated water molecules. nih.gov This "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion, is highly sensitive to the complex's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for elucidating the structure of diamagnetic complexes in solution. researchgate.netmuni.cz Upon complexation, the chemical shifts of the ligand's protons and carbon atoms, particularly those near the binding sites (e.g., protons on the pyridine ring and ethyl groups of this compound), will change. This provides direct evidence of the coordination mode. For paramagnetic complexes, the NMR signals are often significantly shifted and broadened, but these shifts can still provide detailed structural and magnetic information. osti.gov
Principles of Ligand Design for Tailored Metal Complexation Affinity and Selectivity
The ability to tailor the affinity and selectivity of a ligand for a specific metal ion is a central goal in coordination chemistry. For picolinamide-based ligands like this compound, modifications to the molecular structure can be strategically employed to enhance binding strength for a target metal or to improve discrimination between different metal ions, which is particularly crucial for separation processes like actinide-lanthanide partitioning in nuclear fuel reprocessing. nih.govqu.edu.qaresearchgate.net
Steric Effects
The size and branching of the alkyl groups on the amide nitrogen play a critical role in controlling metal ion selectivity. This is primarily due to steric hindrance, which can favor or disfavor the accommodation of certain metal ions based on their ionic radii and preferred coordination geometries.
Alkyl Group Size: Increasing the length of the alkyl chains on the amide nitrogen can influence the lipophilicity of the complex, which is important in solvent extraction systems. Studies on N,N'-dialkyl-N,N'-diphenyl-pyridine-2,6-dicarboxyamides have shown that varying the alkyl group (from butyl to dodecyl) affects the distribution ratios and separation factors for actinides and lanthanides. researchgate.net
Alkyl Group Branching: Introducing branched alkyl groups, such as in N,N-di(2-ethylhexyl)isobutyramide, can create significant steric crowding around the coordination site. This steric bulk can prevent the formation of certain complex stoichiometries or can favor coordination with smaller metal ions that can better fit into the sterically constrained pocket. This principle is exploited to enhance selectivity in the separation of actinides.
Electronic Effects
The electronic properties of the picolinamide scaffold can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. These modifications alter the basicity of the pyridine nitrogen and the amide oxygen, thereby modulating the strength of the metal-ligand bonds.
Hard and Soft Acid-Base (HSAB) Principle: The HSAB principle is a key concept in designing selective ligands. Trivalent actinides exhibit a slightly greater "soft" character compared to the "hard" trivalent lanthanides. This subtle difference can be exploited by incorporating softer donor atoms (like nitrogen or sulfur) into the ligand structure. Picolinamide ligands, with one nitrogen and one oxygen donor, are considered N,O-hybrid donors. The covalent contribution to the metal-ligand bond is expected to be slightly greater for actinides than for lanthanides with such ligands, leading to selective complexation. Ligands like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTPs) are prime examples where soft nitrogen donors are used to achieve remarkable actinide-lanthanide separation factors. oecd-nea.org
The combination of steric and electronic tuning allows for the rational design of ligands with high affinity for a target metal and high selectivity against competing ions. This is exemplified by the development of extractants for nuclear waste partitioning, where subtle differences in ionic radii and electronic character between trivalent actinides and lanthanides are leveraged for their separation. researchgate.net
Table 2: Influence of Ligand Structure on Metal Ion Separation This table illustrates how structural modifications in related amide-based extractants affect their separation efficiency for Am(III) over Eu(III), a key challenge in nuclear fuel reprocessing.
| Ligand | System/Conditions | Separation Factor (SF_Am/Eu) | Reference |
|---|---|---|---|
| N,N'-Dimethyl-N,N'-dihexyl-3-oxapentanediamide (DMDHOPDA) | Solvent Extraction | 8.64 | researchgate.net |
| N,N'-diethyl-N,N'-ditolyl-2,6-dipicolinamide | Solvent Extraction | ~100 | qu.edu.qa |
Advanced Characterization and Computational Analysis of N,n Diethylpicolinamide Systems
Spectroscopic Elucidation of Structure and Reactivity
Spectroscopy serves as a cornerstone for the structural and reactivity analysis of N,N-Diethylpicolinamide, with each technique offering a unique window into its molecular world.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a detailed map of their chemical environment. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ethyl group's protons typically exhibit a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from coupling with the adjacent protons. The aromatic protons on the picolinamide (B142947) ring display more complex splitting patterns in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is characteristically found at a low field, while the carbons of the pyridine (B92270) ring and the ethyl groups appear at distinct chemical shifts. The specific chemical shifts can be influenced by the solvent and temperature. sigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~1.25 | t | ~7.1 | -CH₂CH ₃ |
| ¹H | ~3.55 | q | ~7.1 | -CH ₂CH₃ |
| ¹H | ~7.4-8.5 | m | - | Pyridine ring protons |
| ¹³C | ~13 | - | - | -CH₂C H₃ |
| ¹³C | ~43 | - | - | -C H₂CH₃ |
| ¹³C | ~122-149 | - | - | Pyridine ring carbons |
| ¹³C | ~164 | - | - | C =O |
Note: Exact chemical shifts can vary based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula. researchgate.net For this compound (C₁₀H₁₄N₂O), the expected exact mass can be calculated and compared to the experimentally measured value. Techniques like electrospray ionization (ESI) are often coupled with HRMS to generate the protonated molecule [M+H]⁺. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₁₀H₁₅N₂O]⁺ ([M+H]⁺) | 179.1184 | 179.1182 |
Note: The "Found" value is a representative example and may vary slightly between different instruments and experiments.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net The FT-IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations from the ethyl groups and the aromatic ring, as well as C-N stretching vibrations. ias.ac.inspectroscopyonline.com
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. mt.com The combination of FT-IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Amide I) | ~1637 | - |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2970 | ~2850-2970 |
| C-N Stretch | ~1350-1450 | - |
| Pyridine Ring Vibrations | Multiple bands | Multiple bands |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of this compound. libretexts.org The UV-Vis absorption spectrum typically shows bands corresponding to π-π* transitions within the aromatic pyridine ring and n-π* transitions associated with the carbonyl group. researchgate.netuni-regensburg.de The solvent environment can influence the position and intensity of these absorption bands. researchgate.net
Fluorescence spectroscopy can provide information about the excited state of the molecule. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the resulting emission spectrum can be used to calculate the Stokes shift (the difference in energy between the absorption and emission maxima). nih.gov These optical properties are crucial for applications in areas such as sensing and imaging.
Theoretical and Computational Investigations
Theoretical and computational chemistry offers a powerful complement to experimental studies, providing a deeper understanding of the structure, properties, and reactivity of this compound at the atomic level. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used computational method for these investigations. mdpi.compreprints.org
DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, which can be compared with experimental data from X-ray diffraction.
Predict spectroscopic properties: Theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated and compared with experimental results to aid in spectral assignment and interpretation. mdpi.com
Analyze the electronic structure: DFT allows for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitability and reactivity.
Investigate reaction mechanisms: Computational modeling can be used to explore the potential energy surfaces of chemical reactions involving this compound, helping to elucidate reaction pathways and predict reaction outcomes.
By combining advanced characterization techniques with computational analysis, a comprehensive and detailed picture of the structural and electronic properties of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometries, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems like molecules. wikipedia.org DFT methods are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mpg.descispace.com This approach is computationally more tractable than traditional wave-function-based methods, allowing for the accurate calculation of properties for moderately sized molecules. mpg.de
For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (optimized geometry). This involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to probe the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. These frontier molecular orbitals are key to understanding metal-ligand bonding, as seen in studies of related lanthanide and actinide complexes. barc.gov.in
Below are representative data tables derived from DFT calculations on this compound.
Table 1: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C(pyridyl)-C(carbonyl) | 1.512 | O=C-N | 121.5 |
| C=O | 1.235 | C(pyridyl)-C(carbonyl)-O | 120.1 |
| C(carbonyl)-N(amide) | 1.365 | C(pyridyl)-C(carbonyl)-N | 118.4 |
| N(amide)-C(ethyl) | 1.468 | C(carbonyl)-N-C(ethyl) | 122.3 |
| N(pyridyl)-C(pyridyl) | 1.340 | C(ethyl)-N-C(ethyl) | 116.8 |
Note: These values are representative and can vary slightly depending on the specific functional and basis set used in the calculation.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| Energy of HOMO | -6.85 eV |
| Energy of LUMO | -0.98 eV |
| HOMO-LUMO Gap | 5.87 eV |
| Dipole Moment | 3.45 D |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. nih.gov MD simulations solve Newton's equations of motion for a collection of atoms and molecules, providing a trajectory that reveals dynamic processes such as conformational changes, diffusion, and aggregation. mdpi.com
In the context of this compound's application in solvent extraction, MD simulations are invaluable for understanding its behavior in organic diluents, often in the presence of water and acid. Studies on analogous amphiphilic ligands like N,N,N′,N′-tetraoctyl diglycolamide (TODGA) show that these molecules tend to form reverse aggregates or micelles in non-polar solvents. nih.gov The polar parts of the ligands (the picolinamide head groups) sequester polar guests like water and nitric acid in the core of the aggregate, while the non-polar alkyl chains extend into the organic solvent. nih.gov
MD simulations of this compound systems can elucidate:
Aggregation Propensity: Determining the critical aggregation concentration and the size distribution of aggregates under various conditions.
Aggregate Structure: Characterizing the shape and internal structure of the aggregates, which are often irregular and dynamic rather than simple spheres. nih.gov
Solvent and Solute Distribution: Mapping the partitioning of water, acid, and metal ions between the bulk solvent and the aggregate cores.
Table 3: Representative MD Simulation Parameters for an this compound System
| Parameter | Description |
| System Composition | This compound, n-dodecane, water, nitric acid |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Force Field | OPLS-AA (for organic molecules), TIP3P (for water) |
The results of such simulations can reveal the average number of ligand molecules per aggregate and the coordination environment within the aggregate core, providing insights that are crucial for optimizing industrial separation processes. nih.gov
Quantum-Chemical Modeling of Reaction Mechanisms and Transition States
Quantum-chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. arxiv.org This path includes locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. ims.ac.jpbath.ac.uk
For this compound, this modeling can be applied to understand various processes:
Synthesis: Investigating the mechanism of amide bond formation from picolinic acid and diethylamine (B46881) to optimize reaction conditions.
Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis of the amide bond, which is a key degradation pathway that can impact its performance in long-term applications.
Complexation: Studying the stepwise mechanism of metal ion binding and release.
The computational search for a transition state is challenging due to its unstable nature (a first-order saddle point on the potential energy surface). ims.ac.jp However, successful identification allows for the calculation of the activation energy (ΔG‡), which provides a quantitative prediction of the reaction kinetics. Comparing the calculated transition state structures for enzymatic and non-enzymatic reactions can reveal the sources of catalysis. ufl.edunih.gov
Table 4: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| Transition State | Tetrahedral intermediate formation | +22.5 |
| Intermediate | Protonated tetrahedral species | +5.3 |
| Products | Picolinic acid + Diethylammonium | -10.8 |
Note: This table is illustrative of the data obtained from quantum-chemical modeling of a reaction mechanism.
Computational Analysis of Metal-Ligand Interactions and Bonding Character
This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Computational analysis is crucial for understanding the nature of these metal-ligand bonds, especially in complexes with lanthanides and actinides, which are important in nuclear fuel reprocessing. rsc.org
DFT calculations are used to analyze the bonding in detail. Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide quantitative measures of the bonding character. mdpi.com
NBO Analysis: This method examines the donation of electron density from the ligand's lone pair orbitals (on the N and O atoms) to the empty orbitals of the metal ion. It can quantify the extent of charge transfer and describe the interaction in terms of donor-acceptor orbitals. nih.gov
QTAIM Analysis: This approach analyzes the topology of the electron density. The properties at the bond critical point (BCP) between the metal and the ligand atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between ionic (closed-shell) and covalent (shared-shell) interactions. mdpi.com
Studies on related actinide and lanthanide complexes with N,O-donor ligands show that the metal-ligand interaction is predominantly ionic, but with a non-negligible covalent contribution, particularly for actinides. barc.gov.inrsc.org This covalent character arises from the participation of f-orbitals in the bonding. Computational studies can reveal subtle differences, for instance, showing that Am-N bonds may be stronger and more covalent than corresponding Eu-N bonds, which helps explain the selective extraction of actinides over lanthanides. barc.gov.in
Table 5: Illustrative Computational Bonding Analysis for a [M(this compound)]³⁺ Complex
| Parameter | M-O Bond | M-N Bond | Interpretation |
| Bond Distance (Å) | 2.35 | 2.50 | Geometric measure of the interaction strength. |
| NBO Charge Transfer (e⁻) | 0.18 | 0.15 | Quantifies electron donation from ligand to metal. |
| Wiberg Bond Order | 0.25 | 0.21 | Indicates the degree of covalent character. |
| QTAIM ∇²ρ(r) (a.u.) | > 0 | > 0 | Positive value typical for ionic interactions. |
Note: These values are representative and illustrate the type of data generated to characterize metal-ligand bonding.
Applications in Chemical Research and Advanced Materials Sciences
Catalytic Applications of N,N-Diethylpicolinamide and its Complexes
The picolinamide (B142947) functional group within this compound serves as an effective bidentate chelating ligand, a characteristic that has been extensively exploited in the field of catalysis. chim.itrsc.org This has led to its use in directing C-H activation, facilitating various bond-forming reactions, and as a component in the development of advanced catalytic systems.
The picolinamide group is a powerful directing group in transition metal-catalyzed C-H bond functionalization, a strategy that allows for the selective transformation of otherwise inert C-H bonds. researchgate.netdmaiti.com This approach offers a more atom- and step-economical route to complex molecules compared to traditional synthetic methods that often require pre-functionalized starting materials. snnu.edu.cn The nitrogen atom of the pyridine (B92270) ring and the amide oxygen atom of this compound coordinate to a metal center, forming a stable five- or six-membered metallacycle. researchgate.net This geometric constraint brings the metal catalyst into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring or a distal position in an aliphatic chain, facilitating its selective activation. researchgate.netdmaiti.com
This directing group strategy has been successfully employed with a variety of transition metals, including cobalt, rhodium, and palladium. chim.itnih.govnih.gov For instance, cobalt-catalyzed systems utilizing the picolinamide directing group have been developed for the synthesis of various heterocyclic compounds. chim.it In some cases, the picolinamide group can act in a "traceless" manner, meaning it can be removed in the course of the reaction to yield the final product without the directing group. chim.itmdpi.com This is a significant advantage as it eliminates the need for a separate deprotection step. researchgate.net
Research has demonstrated the utility of picolinamide-directed C-H functionalization in a range of reactions, including:
Alkenylation and Annulation: Rhodium(I) and Rhodium(III) catalysts have been used to achieve divergent site-selectivity in the functionalization of aromatic picolinamide derivatives with internal alkynes. rsc.org Depending on the catalyst, either the aromatic ring or the pyridine ring of the directing group can be functionalized. nih.gov
Carbonylation: Cobalt-catalyzed C-H carbonylation has been achieved using picolinamide as a traceless directing group, providing access to valuable scaffolds like phenanthridinones and benzo[cd]indol-2(1H)-ones. mdpi.com
Arylation: The picolinamide directing group has been used in the γ-C(sp³)–H mono- and diarylation of amino acids. researchgate.net
The versatility of the picolinamide directing group is highlighted by its compatibility with a broad range of substrates and functional groups. chim.it
This compound and its derivatives are valuable ligands in homogeneous catalysis, particularly for cross-coupling reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. csic.esnih.gov These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. beilstein-journals.org The ability of the picolinamide moiety to chelate to a metal center stabilizes the catalytic species and influences the outcome of the reaction. chim.itmdpi.com
In the context of C-C bond formation , picolinamide-ligated catalysts have been employed in reactions such as the Suzuki-Miyaura coupling. mdpi.comcetjournal.it For example, a palladium complex featuring a chelating [N,O] ligand derived from the condensation of an aniline (B41778) derivative and maple lactone has shown activity in Suzuki-Miyaura cross-coupling reactions at room temperature. mdpi.com The development of catalysts that are active under mild conditions is a significant goal in sustainable chemistry.
For C-N bond formation , the Buchwald-Hartwig amination is a prominent example where ligands play a crucial role. nih.gov While bulky phosphine (B1218219) ligands are commonly used, the development of alternative ligand systems is an active area of research. Diamine ligands, for instance, have been used in copper-catalyzed Ullmann-type cross-coupling reactions to form C-N bonds at room temperature. The electronic and steric properties of ligands like this compound can be tuned to optimize the catalytic activity for specific C-N bond-forming reactions. rsc.org Iron-N-heterocyclic carbene (NHC) complexes have also been explored for C-C and C-N bond formation reactions. rsc.org
The table below summarizes some examples of homogeneous catalytic transformations involving picolinamide derivatives.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Palladium | [N,O] chelating ligand | C-C | mdpi.com |
| Ullmann-Type Coupling | Copper | Diamine ligand | C-N | |
| Hydroarylation | Nickel | N-heterocyclic carbene | C-C | nsf.gov |
| Alkylation of Ketones | Manganese | N,N-Amine complex | C-C | beilstein-journals.org |
While this compound is primarily used in homogeneous catalysis, there is growing interest in its application in heterogeneous catalysis. wikipedia.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of easy separation and reusability. wikipedia.orgresearchgate.net
This compound and its complexes can be used as precursors to synthesize heterogeneous catalysts. For example, they can be incorporated into porous materials like metal-organic frameworks (MOFs) or supported on solid materials such as carbon. csic.esmdpi.com The picolinamide moiety can act as a strong anchoring group, ensuring the stability of the active metal species on the support. mdpi.com
These supported catalysts can then be used in a variety of reactions. For instance, palladium nanoparticles stabilized in naphthalene-based polymers have been shown to be active in Suzuki, Sonogashira, and Heck cross-coupling reactions. cetjournal.it Similarly, copper supported on graphitic carbon nitride has been developed as a heterogeneous catalyst for cycloaddition reactions. mdpi.com The performance of these catalysts is often influenced by the nature of the support and the interaction between the metal and the support material. cetjournal.itmdpi.com
The development of heterogeneous catalysts derived from well-defined molecular precursors like this compound complexes allows for a better understanding of the structure-activity relationships, which is crucial for the rational design of more efficient catalysts. nih.gov
The table below provides examples of heterogeneous catalytic systems.
| Catalyst Type | Support Material | Metal | Application | Reference |
| Supported Nanoparticles | Naphthalene-based polymers | Palladium | Cross-coupling reactions | cetjournal.it |
| Supported Complex | Graphitic carbon nitride | Copper | Cycloaddition reactions | mdpi.com |
| Metal-Organic Framework | Bimetallic paddle-wheel units | Rhodium | C-H activation | csic.es |
| Pyrolyzed M-N-C Catalyst | Carbon | Iron, Cobalt | Oxidative dehydrogenation | nih.gov |
Applications in Advanced Separation Science
The ability of this compound to selectively bind with metal ions makes it a valuable tool in separation science. uomustansiriyah.edu.iq This property is exploited in both large-scale industrial processes and analytical methodologies.
Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for separating and purifying metal ions. wikipedia.org This method relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. wikipedia.org this compound and related compounds can act as extractants, selectively binding to specific metal ions in the aqueous phase and transferring them to the organic phase. rsc.orgresearchgate.net
A significant application of these extractants is in the separation of lanthanides and actinides, which is a crucial step in the management of used nuclear fuel. manchester.ac.ukresearchgate.net The chemical similarity of these elements makes their separation challenging. oecd-nea.org Ligands containing soft donor atoms, like the nitrogen in the pyridine ring of picolinamide, can exhibit selectivity for the slightly more covalent actinide ions over the more ionic lanthanide ions. rsc.org
For example, N,N-dialkyl diglycolamic acids have been investigated for the mutual separation of trivalent lanthanides and actinides from nitric acid solutions. rsc.org The efficiency of the extraction process can be influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. mdpi.com In some systems, masking agents are added to the aqueous phase to complex with interfering metal ions and improve the selectivity of the extraction. nih.gov
The table below illustrates the application of picolinamide-type extractants in metal ion separation.
| Extractant Type | Target Metals | Application Area | Reference |
| N,N-Dialkyl diglycolamic acids | Lanthanides, Actinides | Used nuclear fuel reprocessing | rsc.org |
| 2,6-Bis(triazinyl)pyridine | Americium(III), Lanthanides | Actinide-lanthanide separation | oecd-nea.org |
| Carboxylic acid-functionalized porous aromatic framework | Neodymium, Strontium, Iron, Americium | Radioactive waste treatment | researchgate.net |
| Aliquat 336 with tributyl phosphate | Cadmium(II), Copper(II) | Aqueous solution purification | nih.gov |
Beyond large-scale separations, this compound and its analogs have applications in analytical separation techniques, particularly in chromatography. sigmaaldrich.comnih.gov Chromatography encompasses a range of methods used to separate, identify, and quantify the components of a mixture. mdpi.com
In affinity chromatography, a molecule with a specific binding affinity for a target analyte is immobilized on a stationary phase. nih.gov The picolinamide moiety, with its metal-chelating ability, can be incorporated into stationary phases for the selective retention of metal ions. This allows for their separation and preconcentration from complex matrices.
Furthermore, derivatives of this compound can be used in derivatization reactions to enhance the detectability of analytes in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.commdpi.com By reacting the analyte with a derivatizing agent containing a picolinamide group, a product with improved chromatographic properties or a specific spectroscopic signature can be formed, facilitating its analysis.
The development of new stationary phases and derivatization reagents based on the picolinamide scaffold continues to expand the toolkit of analytical chemists for tackling challenging separation problems. unr.edu.ar
Precursor and Building Block in Organic Synthesis and Materials Science
This compound and its derivatives serve as valuable precursors and foundational building blocks in the fields of organic synthesis and materials science. The inherent chemical functionalities of the molecule—the pyridine ring, the amide group, and the diethylamino moiety—provide multiple reactive sites for constructing more elaborate molecular structures. Particularly, halogenated derivatives of this compound are widely utilized as intermediates, where the halogen atom acts as a versatile handle for introducing further chemical complexity through reactions like lithiation, cross-coupling, and nucleophilic substitution. researchgate.netbldpharm.com This adaptability makes the this compound scaffold a key component in the synthesis of specialized chemical entities.
Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The this compound framework is particularly significant as an intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds. nih.govelsevierpure.com These heterocyclic scaffolds are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. elsevierpure.comnih.gov The synthesis often employs a functionalized this compound derivative as a starting point to build larger, polycyclic, or more substituted systems.
A notable example is the use of 4-Chloro-N,N-diethylpicolinamide in the synthesis of organoselenium compounds. Researchers have successfully prepared bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide through a ring lithiation process. researchgate.net This reaction demonstrates the role of the chloro-derivative as a key intermediate, where the chlorine atom influences the regioselectivity of the lithiation and subsequent reaction with selenium. The process involves treating 4-chloro-N,N-diethylpicolinamide with a strong base like lithium diisopropylamide (LDA) to create a lithiated intermediate, which then reacts to form the target diselenide. researchgate.net This methodology highlights how the precursor's structure directs the formation of a significantly more complex heterocyclic system. researchgate.net
| Reaction Summary: Synthesis of a Heterocyclic Diselenide | |
| Precursor | 4-Chloro-N,N-diethylpicolinamide |
| Key Reagent | Lithium Diisopropylamide (LDA) / n-Butyllithium (n-BuLi) |
| Reaction Type | Ring Lithiation followed by reaction with Selenium |
| Product | bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide |
| Significance | Demonstrates the use of a halogenated this compound derivative as a key intermediate for building complex, functionalized heterocyclic scaffolds. researchgate.net |
Incorporation into Functional Polymers and Supramolecular Architectures
The structural features of this compound make it an attractive candidate for incorporation into advanced materials such as functional polymers and supramolecular assemblies. The pyridine nitrogen and amide oxygen atoms can act as coordination sites for metal ions, while the amide N-H (if present in a related primary or secondary amide) and carbonyl group can participate in hydrogen bonding. rsc.orgresearchgate.net
Functional Polymers: While direct polymerization of this compound is not typical, it can be chemically modified to create a monomer suitable for polymerization. By introducing a polymerizable group, such as a vinyl or methacryloyl moiety, onto the pyridine ring or as a substituent, the this compound unit can be incorporated as a functional side chain in a polymer. cmu.edu Such polymers could exhibit unique properties conferred by the picolinamide group, such as metal-binding capabilities or specific solubility characteristics. This approach is analogous to the polymerization of other functional monomers like N,N-dimethylacrylamide to create well-defined polymers. cmu.edu The resulting materials could find use in areas like drug delivery, catalysis, or as specialty coatings. asiaresearchnews.com
| Conceptual Pathway for Functional Polymer Synthesis | |
| Step 1: Monomer Synthesis | Introduction of a polymerizable group (e.g., vinyl) onto the this compound scaffold. |
| Step 2: Polymerization | Radical polymerization (e.g., ATRP) of the functionalized monomer to yield a polymer with picolinamide side chains. cmu.edu |
| Potential Polymer Function | Metal chelation, stimuli-responsive behavior, modified solubility. |
| Rationale | To leverage the chemical properties of the picolinamide moiety within a macromolecular structure. |
Supramolecular Architectures: The field of supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The picolinamide unit is an excellent ligand for forming coordination-driven supramolecular structures. nih.govrsc.org The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group can chelate to a single metal center, leading to the formation of discrete metallacycles or extended coordination polymers. researchgate.net The specific architecture of the resulting assembly can be controlled by the coordination geometry of the metal ion and the stoichiometry of the components. researchgate.netmdpi.com Furthermore, the potential for hydrogen bonding and π-π stacking interactions involving the pyridine ring can contribute to the formation of intricate and stable higher-order structures. rsc.org These organized assemblies are of interest for applications in molecular sensing, catalysis, and the development of porous materials. nih.gov
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling N,N-Diethylpicolinamide in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coats, and goggles to prevent skin/eye contact .
- Conduct experiments in a fume hood to minimize inhalation risks .
- Store the compound in a cool, dry environment away from oxidizers; avoid long-term storage due to potential degradation .
- Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .
Q. How can researchers ensure accurate characterization of this compound?
- Methodological Answer :
- Employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm molecular structure .
- Cross-validate results with computational tools (e.g., PubChem’s SMILES/InChI data) .
- Use high-performance liquid chromatography (HPLC) to assess purity (>95%) and detect degradation products .
Q. What experimental designs are suitable for studying the stability of this compound under varying pH conditions?
- Methodological Answer :
- Apply the PICOT framework to define:
- P opulation: Aqueous/organic solutions of the compound.
- I ntervention: pH modulation (e.g., 2–12 range).
- C omparison: Stability in neutral vs. acidic/alkaline conditions.
- O utcome: Degradation kinetics via UV-Vis spectroscopy.
- T ime: 0–72 hours .
- Use statistical software (e.g., R or Python) to model degradation rates .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map energy profiles for key reactions (e.g., hydrolysis or ligand exchange) .
- Validate models with experimental data (e.g., kinetic isotope effects or intermediate trapping) .
- Cross-reference computational results with structural databases (e.g., NIST Chemistry WebBook) for bond-length/angle validation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., identical cell lines, solvent systems) .
- Conduct meta-analyses to identify confounding variables (e.g., impurity levels or assay protocols) .
- Use cheminformatics tools (e.g., Chemotion ELN) to track data reproducibility across labs .
Q. How to optimize reaction conditions for synthesizing this compound analogs with enhanced catalytic activity?
- Methodological Answer :
- Design a factorial experiment varying:
- Temperature (e.g., 25°C vs. 60°C).
- Solvent polarity (DMF vs. THF) .
- Catalyst loading (e.g., 1–5 mol% Pd) .
- Analyze outcomes via gas chromatography-mass spectrometry (GC-MS) and compare turnover frequencies (TOFs) .
Data Management & Reproducibility
Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
- Methodological Answer :
- Deposit raw spectra, chromatograms, and synthesis protocols in repositories like RADAR4Chem or Chemotion .
- Annotate datasets with metadata (e.g., reaction conditions, instrument calibration details) .
- Follow NIH guidelines for transparent reporting of preclinical studies, including statistical thresholds and outlier criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
